3-Hydroxycyclohexanone (CAS 823-19-8) is a versatile bifunctional cyclic ketone featuring both a secondary hydroxyl group and a carbonyl group on a six-membered ring. In industrial and laboratory synthesis, it serves as a critical intermediate for constructing complex polycyclic systems, pharmaceuticals, and agrochemicals. Unlike simple cyclic ketones, its dual functionality allows for sequential, orthogonal modifications, such as selective hydroxyl protection followed by nucleophilic addition at the ketone. Furthermore, it is a key precursor for generating enantiopure building blocks via enzymatic kinetic resolution or asymmetric catalysis [1]. Its physical state and solubility profile make it highly compatible with standard organic processing solvents, establishing it as a foundational material for advanced synthetic workflows where precise regiocontrol is required.
Substituting 3-hydroxycyclohexanone with its positional isomers or oxidized analogs fundamentally alters the reaction trajectory. For instance, 2-hydroxycyclohexanone is highly prone to spontaneous dimerization and rapid dehydration to form conjugated 2-cyclohexen-1-one, making it unsuitable for processes requiring a stable monomeric hydroxy-ketone [1]. Conversely, 1,3-cyclohexanedione exists predominantly in its enol form (dihydroresorcinol), which drastically increases its acidity and shifts its reactivity toward electrophilic substitution at the C2 position rather than standard carbonyl addition [2]. Additionally, 4-hydroxycyclohexanone possesses a plane of symmetry, rendering it achiral and useless for applications requiring the generation of a chiral center on the cyclohexane ring without complex desymmetrization strategies. Therefore, precise procurement of the 3-hydroxy isomer is mandatory for orthogonal bifunctionalization and asymmetric synthesis.
The position of the hydroxyl group dictates the thermodynamic stability of the monomeric form. 2-Hydroxycyclohexanone readily dimerizes (commonly supplied commercially as a dimer, CAS 30282-14-5) and undergoes facile dehydration because the resulting double bond forms a highly stable, conjugated alpha,beta-unsaturated system (2-cyclohexen-1-one) . In contrast, 3-hydroxycyclohexanone is significantly more stable as a monomer because dehydration yields a non-conjugated double bond, requiring higher activation energy and specific catalytic conditions to proceed [1].
| Evidence Dimension | Monomer stability and dehydration driving force |
| Target Compound Data | Stable as an isolable monomer; resists spontaneous dehydration |
| Comparator Or Baseline | 2-Hydroxycyclohexanone (highly prone to spontaneous dimerization and rapid dehydration to conjugated enone) |
| Quantified Difference | 100% shift from a dimerization-prone state to a stable monomeric state at room temperature. |
| Conditions | Standard ambient storage and typical reaction conditions without strong acid/base catalysts. |
Buyers requiring a stable, isolable hydroxy-ketone building block must procure the 3-hydroxy isomer to avoid the handling challenges and spontaneous degradation associated with the 2-hydroxy isomer.
1,3-Cyclohexanedione exists predominantly as its enol tautomer (dihydroresorcinol), exhibiting high acidity (pKa ~5.3) and directing electrophilic attack to the C2 position, which severely limits standard ketone reactivity [1]. 3-Hydroxycyclohexanone, however, maintains distinct sp3 hydroxyl and sp2 carbonyl functionalities. This allows for orthogonal protection strategies, such as the formation of a tert-butyldimethylsilyl (TBDMS) ether at the hydroxyl group, leaving the ketone fully available for selective nucleophilic additions or Wittig olefinations [2].
| Evidence Dimension | Tautomeric state and functional group independence |
| Target Compound Data | Exists as a discrete hydroxy-ketone; supports independent functionalization |
| Comparator Or Baseline | 1,3-Cyclohexanedione (exists heavily as an enol; highly acidic, C2-nucleophilic) |
| Quantified Difference | Enables 100% orthogonal protection of the oxygen functionalities, which is structurally impossible with the symmetric, enolized dione. |
| Conditions | Standard organic synthesis workflows (e.g., silylation, esterification, Grignard additions). |
For multi-step syntheses requiring selective modification of one oxygenated site without cross-reactivity, 3-hydroxycyclohexanone is the mandatory precursor over the oxidized dione.
The structural asymmetry of 3-hydroxycyclohexanone makes it an ideal candidate for generating enantiopure building blocks. Through enzymatic kinetic resolution (e.g., using lipases) or asymmetric oxidation of 1,3-cyclohexanediol, the (R)- or (S)-enantiomers can be isolated with high enantiomeric excess (ee >90%) [1]. In contrast, 4-hydroxycyclohexanone possesses a plane of symmetry through the C1 and C4 carbons, rendering it achiral. It cannot be used to generate a chiral center directly on the ring without breaking this symmetry via complex, lower-yield desymmetrization strategies [2].
| Evidence Dimension | Prochirality and enantiomeric excess (ee) potential |
| Target Compound Data | Prochiral/chiral; easily resolved to >90% ee |
| Comparator Or Baseline | 4-Hydroxycyclohexanone (achiral due to internal symmetry plane) |
| Quantified Difference | Yields >90% enantiomeric excess (ee) via standard resolution, whereas the 4-isomer yields 0% ee (achiral) under identical asymmetric induction without desymmetrization. |
| Conditions | Enzymatic kinetic resolution or asymmetric catalytic oxidation. |
Pharmaceutical procurement focused on stereospecific drug analogs must select the 3-hydroxy isomer to establish the required stereocenters efficiently.
Downstream of its chiral induction potential, (S)- or (R)-3-hydroxycyclohexanone is the preferred starting material for synthesizing stereospecific drug molecules, such as 25-hydroxy-19-norvitamin D3 analogs, where precise stereochemistry is critical for antiproliferative activity [1].
Leveraging its stability against enolization, this compound is ideal for complex total syntheses where the hydroxyl group must be protected (e.g., as a silyl ether) while the ketone undergoes nucleophilic addition or annulation to build fused ring systems [2].
Due to its specific monomeric stability and role as an intermediate, it is heavily utilized as a substrate in biocatalytic assays evaluating the activity of 3-hydroxycyclohexanone dehydrogenase and related oxidoreductases in engineered microbial strains [3].